N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a compound characterized by the presence of a cyclobutyl group, a trifluoroethyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl sulfinyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and the monitoring of reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfonamide
- N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-thioamide
Uniqueness
N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its sulfonamide and thioamide analogs. The trifluoroethyl group also contributes to its unique properties by enhancing its lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NOS/c1-9(2,3)16(15)14-8(10(11,12)13)7-5-4-6-7/h7-8,14H,4-6H2,1-3H3/t8-,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVMAKZERUEGDI-YRFRWJCTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CCC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1CCC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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